molecular formula C11H9NOS B1175597 (E)-4-(1,3-benzothiazol-2-yl)but-3-enal CAS No. 19487-68-4

(E)-4-(1,3-benzothiazol-2-yl)but-3-enal

Cat. No.: B1175597
CAS No.: 19487-68-4
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(1,3-benzothiazol-2-yl)but-3-enal is a chemical compound built on the 1,3-benzothiazole scaffold, a privileged structure in medicinal chemistry and drug discovery. The benzothiazole core is extensively documented in scientific literature for its diverse pharmacological potential, including significant anticonvulsant , anti-inflammatory, and analgesic activities . This particular derivative features a conjugated (E)-enaldehyde side-chain at the 2-position, a structural motif that enhances its molecular reactivity and makes it a valuable synthetic intermediate. Researchers can utilize this functional group for further chemical transformations, such as forming hydrazone derivatives or participating in multi-component reactions to create more complex heterocyclic systems . The compound serves as a versatile building block in organic synthesis, particularly for the development of novel chemical entities with potential biological activity. It is supplied as a high-purity material to ensure consistent and reliable performance in research applications. This compound is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

19487-68-4

Molecular Formula

C11H9NOS

Synonyms

3-Butenal,4-(2-benzothiazolyl)-(8CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(1,3-benzothiazol-2-yl)but-3-enal typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde. The reaction is carried out under acidic or basic conditions, often using solvents like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient processes. The scalability of the synthetic route is crucial for industrial applications, and continuous flow reactors are sometimes used to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1,3-benzothiazol-2-yl)but-3-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-4-(1,3-benzothiazol-2-yl)but-3-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-(1,3-benzothiazol-2-yl)but-3-enal involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, inhibiting topoisomerase I and preventing DNA replication. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can inhibit enzymes like cyclooxygenase, reducing inflammation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Benzothiazole Derivatives
Feature This compound Compound 4e Example 1 (Patent)
Core Structure Benzothiazole Benzothiazole Benzothiazole
Key Substituents But-3-enal Dihydroisoquinoline Tetrahydroquinoline
Functional Groups Aldehyde Amine, ketone Carboxylic acid, amine
Molecular Weight Not reported 460.2 Not reported

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-4-(1,3-benzothiazol-2-yl)but-3-enal?

  • Methodology : A common synthetic route involves condensation reactions between benzothiazole derivatives and α,β-unsaturated aldehydes under acidic or basic conditions. For example, hydrazone intermediates can react with benzothiazole precursors to form the conjugated enal structure. Reaction optimization may require temperature control (e.g., reflux in ethanol) and catalysts like tetra-nn-butyl ammonium bromide for improved yields .
  • Validation : Monitor reaction progress using TLC and characterize intermediates via 1^1H NMR and FTIR. Final product purity can be confirmed via HPLC with UV detection at 254 nm.

Q. How can the crystal structure of this compound be determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and OLEX2 or SHELXTL for structure solution. Ensure crystals are grown via slow evaporation in solvents like dichloromethane/hexane mixtures .
  • Data Interpretation : Validate bond lengths and angles against Cambridge Structural Database (CSD) entries. Hydrogen-bonding patterns should align with graph-set analysis principles .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry and stereochemistry (e.g., trans-configuration of the enal group).
  • FTIR : Identify C=O (aldehyde) at ~1700 cm1^{-1} and C=N (benzothiazole) at ~1600 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in crystals?

  • Methodology : Analyze SC-XRD data using graph-set theory to classify hydrogen bonds (e.g., NHON-H\cdots O or CHπC-H\cdots \pi). Software like Mercury (CCDC) can visualize packing motifs. Compare with similar benzothiazole derivatives to identify conserved interaction patterns .
  • Case Study : In related compounds, benzothiazole rings often form dimeric interactions via CHSC-H\cdots S bonds, stabilizing the crystal lattice .

Q. What strategies resolve contradictions in biological activity data for benzothiazole derivatives?

  • Approach :

Dose-Response Analysis : Re-evaluate IC50_{50} values across multiple cell lines (e.g., MCF-7 vs. HeLa) to rule out cell-type specificity.

Metabolic Stability : Use liver microsome assays to assess compound degradation, which may explain variability in in vivo vs. in vitro results.

Target Profiling : Employ molecular docking (AutoDock Vina) and SPR to confirm binding affinity to proposed targets like tyrosine kinases or DNA topoisomerases .

Q. How can computational methods predict the reactivity of the α,β-unsaturated aldehyde moiety in this compound?

  • Methodology : Perform DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO-LUMO gaps) and identify electrophilic sites. Solvent effects (e.g., PCM model for DMSO) should be included. Compare with experimental Michael addition reactivity data .
  • Validation : Cross-check computed Fukui indices with observed regioselectivity in nucleophilic attack reactions .

Q. What challenges arise in refining disordered solvent molecules in the crystal structure of this compound?

  • Solutions :

  • Use SQUEEZE (PLATON) to model diffuse electron density from disordered solvents.
  • Validate thermal parameters (ADPs) to avoid over-interpretation of partial-occupancy sites.
  • Reference IUCr guidelines for handling disorder in small-molecule crystallography .

Methodological Resources

  • Crystallography : SHELX suite (structure refinement) , ORTEP-3 (thermal ellipsoid visualization) .
  • Bioactivity Profiling : PubChem (toxicity data) , ChEMBL (target annotations) .
  • Synthesis Protocols : Peer-reviewed routes for analogous benzothiazole-enal hybrids .

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